molecular formula C4H6ClFO B12846599 3-Chloro-4-fluoro-2-butanone

3-Chloro-4-fluoro-2-butanone

Cat. No.: B12846599
M. Wt: 124.54 g/mol
InChI Key: AGRXPLJUPXGFOT-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-2-butanone is an organic compound with the molecular formula C4H6ClFO It is a halogenated ketone, characterized by the presence of both chlorine and fluorine atoms attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-2-butanone can be achieved through several methods. One common approach involves the halogenation of 2-butanone. This process typically includes the use of chlorine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-Chloro-4-fluoro-2-butanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceuticals and other therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-2-butanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-butanone: Similar in structure but lacks the fluorine atom.

    4-Fluoro-2-butanone: Similar in structure but lacks the chlorine atom.

    2-Chloro-3-butanone: Another halogenated butanone with different substitution patterns.

Uniqueness

3-Chloro-4-fluoro-2-butanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C4H6ClFO

Molecular Weight

124.54 g/mol

IUPAC Name

3-chloro-4-fluorobutan-2-one

InChI

InChI=1S/C4H6ClFO/c1-3(7)4(5)2-6/h4H,2H2,1H3

InChI Key

AGRXPLJUPXGFOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CF)Cl

Origin of Product

United States

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